(+/-)-Epibatidine dihydrochloride

概要

説明

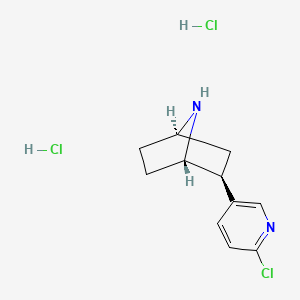

(+/-)-Epibatidine dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure with a chloropyridinyl group, making it an interesting subject for chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Epibatidine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

Introduction of the chloropyridinyl group: This step involves the chlorination of a pyridine derivative, followed by its attachment to the bicyclic core through a nucleophilic substitution reaction.

Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

化学反応の分析

Oxidation Reactions

Primary pathways :

-

N-Oxidation : Epibatidine forms diastereomeric N-oxides when exposed to oxidizing agents like trifluoroacetic acid, with enantiomer-specific outcomes:

-

Pyridyl ring oxidation : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) oxidizes the pyridyl group to pyridine N-oxide derivatives .

Key conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid | RT | (+)-Epibatidine N-oxide | 85% |

| KMnO₄ (aq.) | 60°C | Pyridyl N-oxide derivative | 72% |

Reduction Reactions

Target sites :

-

Azabicyclic ring : Sodium borohydride (NaBH₄) reduces the bicyclo[2.2.1]heptane system, altering receptor binding affinity .

-

Pyridyl group : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, diminishing nicotinic activity .

Example transformation :

textEpibatidine dihydrochloride → [NaBH₄/DMF] → 2-(6-Chloropyridyl)-7-azabicyclo[2.2.1]heptane (reduced form)[6]

Substitution Reactions

Halogen exchange :

-

Chlorine at the pyridyl 2-position undergoes nucleophilic substitution with sodium iodide (NaI) in acetone, yielding iodo derivatives .

Conditions and outcomes :

| Substrate | Reagent | Product | Kᵢ (nAChR α4β2, nM) |

|---|---|---|---|

| (+/-)-Epibatidine | NaI/acetone | 2-Iodo-epibatidine | 0.12 |

| (+/-)-Epibatidine | KF/DMF | 2-Fluoro-epibatidine | 0.08 |

Cross-Coupling Reactions

Suzuki-Miyaura reactions :

Epibatidine derivatives are synthesized via palladium-catalyzed couplings to modify bioactivity:

Table 1 : Receptor binding affinities of epibatidine analogs

| Compound | Modification | α4β2 nAChR Kᵢ (nM) | α3β4 nAChR Kᵢ (nM) |

|---|---|---|---|

| Epibatidine | None | 0.05 | 22.0 |

| 2-Fluoro analog | Suzuki coupling (2-F) | 0.08 | 18.5 |

| 2-Amino analog | Suzuki coupling (2-NH₂) | 0.12 | 25.3 |

Synthetic protocol :

-

Borylation : Treat 2-bromo-5-chloropyridine with bis(pinacolato)diboron and PdCl₂(dppf) at 110°C .

-

Cross-coupling : React boronic ester with azabicycloheptane ketone using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O .

Metabolic Reactions

In vivo transformations :

-

Hydroxylation : Rat hepatocytes hydroxylate the azabicyclic ring at C-5 or C-6, forming inactive metabolites .

-

Glucuronidation : Phase II metabolism conjugates hydroxylated derivatives, enhancing excretion .

Key parameters :

-

Plasma protein binding: <5%, ensuring high metabolic availability .

-

Half-life (t₁/₂): 175 min for hydroxylated analogs vs. <2 min for aminomethyl derivatives .

Stability and Degradation

Hydrolytic degradation :

科学的研究の応用

Neuropharmacological Applications

1. Study of Nicotinic Receptors:

Epibatidine serves as a critical tool in understanding the role of nAChRs in the central nervous system (CNS). Its high binding affinity (up to 100-fold greater than nicotine) makes it an ideal candidate for studying receptor interactions and pharmacodynamics. Research has demonstrated that epibatidine can be used to identify high-affinity nicotine binding sites in mammalian brains, aiding in the development of smoking cessation therapies .

2. Discriminative Stimulus Effects:

Studies have shown that epibatidine can function as a discriminative stimulus in animal models, such as C57BL/6J mice. This application is particularly useful for elucidating the pharmacological properties of α4β2* nAChR ligands, which are relevant in developing medications for nicotine dependence . The ability to train animals to respond to epibatidine allows researchers to assess the effects of various nAChR agonists and antagonists systematically.

Analgesic Research

1. Non-Opioid Analgesic Potential:

Research indicates that epibatidine exhibits analgesic properties, making it a candidate for non-opioid pain management strategies. Its mechanism involves activating nAChRs, which can modulate pain pathways. However, its high toxicity limits its therapeutic application . Novel analogs derived from epibatidine are being explored to enhance analgesic effects while minimizing toxicity, showing promise in neuropathic pain models .

2. Case Study: Neuropathic Pain Models:

In a study involving chronic constriction injury (CCI) models in rats, various epibatidine derivatives were tested for their analgesic efficacy. The results indicated significant potential for these compounds to alleviate mechanical allodynia without substantial side effects on behavior or locomotion . The derivatives exhibited varying potency levels, highlighting the importance of structure-activity relationships in drug development.

Chemical Biology

1. Investigating Biological Processes:

Epibatidine is utilized as a tool compound in chemical biology to explore the role of nAChRs in diverse biological processes. It has been shown to influence neurotransmitter release and neuronal excitability, providing insights into synaptic mechanisms . For instance, studies on retinal ganglion cells revealed that epibatidine disrupts acetylcholine-dependent spontaneous activity, demonstrating its utility in studying sensory processing .

2. Neuroprotective Effects:

Recent findings suggest that epibatidine may exert neuroprotective effects by upregulating fibroblast growth factor (FGF) mRNA and enhancing antioxidant responses within neuronal tissues . This aspect opens avenues for exploring its potential therapeutic roles in neurodegenerative diseases.

Data Tables

作用機序

The mechanism of action of (+/-)-Epibatidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Similar Compounds

4,4’-Dichlorobenzophenone: An organic compound with a similar chlorinated aromatic structure.

Ammonium thiocyanate: An inorganic compound used in various chemical applications.

Uniqueness

(+/-)-Epibatidine dihydrochloride stands out due to its bicyclic structure and the presence of both a chloropyridinyl group and a dihydrochloride salt. These features confer unique chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds.

生物活性

(+/-)-Epibatidine dihydrochloride is a potent natural alkaloid derived from the skin of the Ecuadorian frog Epipedobates anthonyi. It is known for its high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, making it a significant compound in neuropharmacology and analgesic research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications while also addressing its toxicity and limitations.

Epibatidine functions primarily as an agonist at nAChRs, leading to the activation of cholinergic pathways. Its binding affinity is approximately 100 times greater than that of nicotine for the α4β2 subtype, which plays a crucial role in mediating various physiological responses, including pain modulation and cognitive functions . The compound's mechanism can be summarized as follows:

- High Affinity Binding : Epibatidine binds with high affinity to multiple nAChR subtypes, particularly α4β2 and α7.

- Activation of Cholinergic Pathways : This activation results in increased neurotransmitter release, influencing pain perception and neuroprotection.

- Induction of Long-Term Potentiation (LTP) : Studies have shown that epibatidine can induce LTP via activation of nAChRs, which is essential for synaptic plasticity and memory formation .

Analgesic Properties

Recent studies have explored the analgesic potential of epibatidine, particularly in neuropathic pain models. In chronic constriction injury (CCI) models in rats, epibatidine demonstrated significant analgesic effects, suggesting its utility as a non-opioid analgesic . However, its high toxicity limits clinical applications.

Neuroprotective Effects

Research indicates that epibatidine may exert neuroprotective effects by upregulating fibroblast growth factor (FGF) mRNA and enhancing antioxidant defenses through increased expression of heme oxygenase-1 (HO-1) . These findings suggest a potential role in protecting neurons from oxidative stress.

Toxicity and Limitations

Despite its promising pharmacological properties, epibatidine's therapeutic use is severely restricted due to its toxicity. The compound has been associated with adverse effects on central nervous system functions and cardiovascular health due to its broad-spectrum activity on nAChRs . The therapeutic index is notably low (~4), indicating a narrow margin between effective and toxic doses .

Study 1: Discriminative Stimulus Effects

In a study involving C57BL/6J mice, epibatidine was shown to function as a discriminative stimulus. The mice were trained to respond differently to epibatidine compared to saline, providing insights into its psychoactive properties and receptor specificity .

Study 2: Analgesic Efficacy in Neuropathic Pain

Another study evaluated novel analogs of epibatidine for their analgesic effects in rats with CCI-induced mechanical allodynia. The results indicated that these derivatives could serve as effective tools in managing nicotine dependence and neuropathic pain while minimizing toxicity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9+,10+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNWUINALNROG-YDMPKLSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162885-01-0 | |

| Record name | (+/-) Epibatidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。